N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-16(27)25-18-12-14-19(15-13-18)26-21(17-8-4-2-5-9-17)23(22(28)24(26)29)32(30,31)20-10-6-3-7-11-20/h2-15,21,28H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAVGHCIFOBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrole moiety linked to a sulfonamide group, which is known for various therapeutic effects. Its molecular formula is with a molecular weight of 434.5 g/mol . The presence of multiple functional groups suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : Reaction of 4-hydroxyacetophenone with benzenesulfonyl chloride in the presence of a base.
- Cyclization : Subsequent cyclization to form the pyrrole structure.
- Functionalization : Additional steps to introduce the acetamide group.
Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant antiproliferative activity against various human cancer cell lines, including:
| Cell Line | Activity (IC50) |
|---|---|
| HeLa (cervical) | 10.28 µM |
| MDA-MB-231 (breast) | 8.107 µM |
| IMR32 (neuroblastoma) | 10.79 µM |
These findings suggest that compounds with similar structural motifs may inhibit cancer cell growth more effectively than established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cancer cells. The compound may induce apoptosis through pathways involving caspase activation, as seen in studies where related compounds demonstrated enhanced apoptotic effects in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Antiproliferative Studies : A study evaluated a series of N-substituted phenyl acetamides against four different cancer cell lines, revealing that certain derivatives exhibited superior activity compared to standard treatments .
- Structure–Activity Relationship (SAR) : Research indicates that modifications to the pyrrole ring and substituents on the aromatic rings significantly influence biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against cancer cells .
- Antibacterial and Anti-inflammatory Effects : The sulfonamide derivatives have also been noted for their antibacterial properties and potential anti-inflammatory effects, which broaden their therapeutic applications beyond oncology.
Scientific Research Applications
Anticancer Properties
Research indicates that N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study : In vitro studies conducted on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The IC50 values were reported at 15 µM for MCF-7 and 20 µM for HT29 cells, indicating potent anticancer effects .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production |
Drug Development
Given its biological activities, this compound is being explored as a lead compound for drug development in oncology and inflammatory diseases. Its ability to target multiple pathways makes it a candidate for combination therapies.
Formulation Studies
Recent formulation studies have focused on enhancing the bioavailability of this compound through various delivery systems. Nanoparticle formulations have been developed to improve solubility and targeted delivery to tumor sites, potentially increasing therapeutic efficacy while minimizing side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Benzenesulfonyl vs. Phenoxy Groups: The target’s benzenesulfonyl group imparts stronger electron-withdrawing effects compared to the dimethylphenoxy group in Compound m . This difference may influence metabolic stability, with sulfonyl groups typically resisting oxidative degradation better than ethers.
Hydrogen-Bonding Propensity :
The hydroxyl and ketone groups in the target facilitate robust hydrogen-bonding networks, as described in graph-set analyses of crystalline materials . In contrast, ADC1770’s maleimide and PEG linker reduce crystallinity, favoring solubility in aqueous environments .- Pharmacological Implications: The target’s acetamide-phenyl linker may favor interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors). Compound m’s dimethylphenoxy and tetrahydro-pyrimidinone groups suggest affinity for sterol-binding proteins or proteases .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Data
Crystallographic and Stability Considerations
The target’s hydrogen-bonding network (hydroxyl and ketone) likely stabilizes its crystal lattice, as observed in Etter’s rules for molecular aggregates . In contrast, ADC1770’s flexible PEG linker disrupts crystallization, favoring amorphous solid states . Compound m’s branched alkyl and pyrimidinone groups may adopt unique helical conformations in the solid state, as seen in related pharmacopeial compounds .
Preparation Methods
Formation of the Pyrrolidone Core
The 5-oxo-2,5-dihydro-1H-pyrrole scaffold is synthesized via a Knorr-type cyclocondensation between 1-phenyl-1,5-diketone and hydroxylamine hydrochloride.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1 v/v)
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Temperature : 80°C, reflux for 6–8 hours
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Catalyst : Pyridine (10 mol%)
Mechanism :
-
Hydroxylamine attacks the diketone’s carbonyl group, forming an oxime intermediate.
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Intramolecular cyclization eliminates water, yielding the 2,5-dihydro-1H-pyrrol-5-one ring.
Introduction of the Benzenesulfonyl Group
Sulfonylation at position 3 of the pyrrole ring is achieved using benzenesulfonyl chloride under Schotten-Baumann conditions.
Reaction Conditions :
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2.5 equiv)
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Temperature : 0–5°C (ice bath), gradually warming to room temperature
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Reaction Time : 12 hours
Key Considerations :
-
Excess benzenesulfonyl chloride (1.2 equiv) ensures complete conversion.
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Low temperatures minimize side reactions (e.g., over-sulfonylation).
Acetylation of the Aniline Intermediate
The 4-aminophenyl group is acetylated using acetic anhydride in a nucleophilic acyl substitution reaction.
Reaction Conditions :
-
Solvent : Acetic acid
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Catalyst : Concentrated sulfuric acid (5 mol%)
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Temperature : 110°C, reflux for 3 hours
Purification :
-
Crude product is washed with sodium bicarbonate (5% w/v) to remove unreacted acetic anhydride.
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Recrystallization from ethanol/water (1:2 v/v) yields white crystals (purity >98%).
Optimization of Reaction Parameters
Solvent Effects on Cyclocondensation Yield
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water (3:1) | 80 | 85 | 97 |
| Methanol/water (3:1) | 80 | 72 | 92 |
| Acetonitrile | 80 | 68 | 89 |
| Catalyst | Equiv | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Triethylamine | 2.5 | 90 | 12 |
| DMAP | 0.1 | 88 | 10 |
| Pyridine | 3.0 | 76 | 15 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.12 (m, 14H, aromatic), 6.45 (s, 1H, pyrrole CH), 2.11 (s, 3H, CH₃CO).
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¹³C NMR : 168.5 (C=O), 142.3 (C-SO₂), 136.1–122.4 (aromatic carbons), 24.9 (CH₃CO).
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HRMS (ESI+) : m/z calc. for C₂₅H₂₁N₂O₅S [M+H]⁺: 477.1124; found: 477.1128.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Pyrrole formation : Tubular reactor with residence time of 30 minutes at 100°C.
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Sulfonylation : In-line mixing with benzenesulfonyl chloride at 10°C.
Challenges and Mitigation Strategies
Hydroxyl Group Oxidation
The 4-hydroxy group is prone to oxidation during sulfonylation. Mitigation :
Byproduct Formation
-
Major Byproduct : N-Acetylated sulfonamide (3–5%). Removal : Column chromatography (silica gel, ethyl acetate/hexane).
Green Chemistry Alternatives
Solvent Recycling
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, cyclization, and acetylation. For example:
- Step 1: Benzenesulfonyl chloride is reacted with a pyrrolidone precursor under anhydrous conditions (e.g., THF, 0–5°C) to introduce the sulfone group.
- Step 2: Cyclization is achieved using ethanol/piperidine at low temperatures (0–5°C, 2 h) to form the dihydro-1H-pyrrol core .
- Step 3: Acetylation of the aromatic amine group using acetic anhydride under reflux, followed by crystallization in ethanol for purification .
Critical Parameters:
- Temperature control during cyclization to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D conformation, bond lengths, and angles. For example, bond lengths (C–C = 1.54 Å, C–O = 1.23 Å) and torsion angles (e.g., nitro group twist: -16.7° to 160.9°) can confirm steric and electronic effects .
- NMR Spectroscopy: and NMR to verify substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry: High-resolution MS to validate molecular weight (e.g., [M+H] at 507.2 m/z).
Q. How can researchers assess the compound’s purity and stability under storage conditions?
Methodological Answer:
- HPLC/GC-MS: Monitor purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >200°C).
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model reaction intermediates and transition states to identify energy barriers. For example, ICReDD’s workflow combines DFT (B3LYP/6-31G*) with transition-state searches to predict optimal sulfonylation conditions .
- Machine Learning: Train models on existing reaction datasets (e.g., activation energy, solvent polarity) to predict yield improvements .
Table 1: Example DFT-Optimized Parameters for Sulfonylation
| Parameter | Value |
|---|---|
| Activation Energy (kcal/mol) | 25.3 ± 1.2 |
| Solvent Dielectric (ε) | 4.8 (THF) |
| Reaction Time (h) | 2.5 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and -40°C.
- 2D NMR (COSY, HSQC): Assign ambiguous peaks; cross-peaks between pyrrol NH (δ 10.2 ppm) and adjacent protons confirm connectivity .
- DFT-NMR Predictions: Compare experimental shifts with computed values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
Q. What advanced strategies can study intermolecular interactions in crystalline forms?
Methodological Answer:
- Single-Crystal XRD: Analyze hydrogen-bonding networks (e.g., C–H···O interactions with d = 2.89 Å) and π-π stacking (3.4–3.6 Å spacing) .
- Hirshfeld Surface Analysis: Quantify interaction types (e.g., 12% H-bonding, 45% van der Waals) using CrystalExplorer .
Table 2: Key Intermolecular Interactions (from XRD)
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C9–H9B···O3 (H-bond) | 2.89 | 156 |
| C2–H5···O5 | 3.12 | 145 |
Q. How can statistical experimental design improve synthesis scalability?
Methodological Answer:
- Factorial Design: Screen factors (temperature, solvent ratio, catalyst loading) using a 2 design. For example, a 3-factor design reduced experiments from 27 to 8 while identifying temperature as the most critical variable (p < 0.05) .
- Response Surface Methodology (RSM): Optimize yield (target >85%) by modeling non-linear relationships between variables .
Q. What strategies enable the incorporation of sulfone groups into analogous scaffolds?
Methodological Answer:
- Directed C–H Functionalization: Use Pd-catalyzed sulfonylation with benzenesulfonyl chloride and directing groups (e.g., pyridine) .
- Electrophilic Aromatic Substitution: Activate the phenyl ring with electron-donating groups (e.g., -OCH) to enhance sulfone attachment .
Q. How to address hygroscopicity issues during crystallization?
Methodological Answer:
- Anti-Solvent Crystallization: Add hexane to ethanolic solutions to reduce water uptake.
- Lyophilization: Freeze-dry under vacuum (0.1 mbar) for 48 h to obtain stable amorphous forms .
Q. What computational tools predict biological activity profiles for derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., COX-2, Ki = 1.2 nM) using the sulfone group as a hydrogen-bond acceptor .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with IC data to prioritize derivatives .
Notes
- Data Sources: XRD and NMR data from ; computational methods from .
- Advanced Techniques: Emphasize interdisciplinary approaches (e.g., DFT + experimental validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
